5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Description
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 14678-89-8) is a pyrazole derivative with a molecular formula of C₁₀H₈ClN₃O₂ and a molecular weight of 237.64 g/mol . The compound features a pyrazole ring substituted at the 1-position with a 2-chlorophenyl group and at the 4-position with a carboxylic acid moiety. Pyrazole carboxylic acids are pivotal in medicinal chemistry due to their versatility in forming hydrogen bonds and their role as intermediates in synthesizing bioactive molecules .
Properties
IUPAC Name |
5-amino-1-(2-chlorophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-3-1-2-4-8(7)14-9(12)6(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLYACMJLGITAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
-
Cyclocondensation :
Ethyl acetoacetate reacts with 2-chlorophenylhydrazine in the presence of acetic acid or DMF-DMA (dimethylformamide dimethyl acetal) to form ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate. The reaction proceeds via enolate formation and cyclization, with DMF-DMA enhancing yields by stabilizing intermediates. -
Hydrolysis :
The ester intermediate undergoes basic hydrolysis (NaOH/EtOH, 80°C, 4–6 hours) to yield the carboxylic acid. Acidification with HCl precipitates the product.
Optimization Parameters
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Catalyst : DMF-DMA increases cyclization efficiency (yield: 70–75%) compared to acetic acid (yield: 60–65%).
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Temperature : Cyclocondensation at 90°C reduces reaction time to 6 hours.
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Purification : Recrystallization from ethanol/water (1:3) achieves >95% purity.
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | DMF-DMA, 90°C, 6 h | 70–75 | 90 |
| Hydrolysis | 2M NaOH, EtOH/H₂O, 80°C, 4 h | 85–90 | 95 |
Hydrolysis of Ethyl Ester Precursors
Direct hydrolysis of ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS 14678-86-5) is a streamlined route.
Procedure
-
Reaction Setup :
The ethyl ester (1 eq) is refluxed in a 1:1 mixture of 2M NaOH and ethanol for 4 hours. -
Workup :
The mixture is cooled, acidified to pH 2–3 with concentrated HCl, and filtered to isolate the carboxylic acid.
Key Advantages
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Scalability : Suitable for industrial production due to minimal intermediate purification.
-
Yield : 80–85% with high reproducibility.
Acid-Catalyzed Nitrile Hydrolysis
A less common but efficient method involves hydrolysis of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile under strongly acidic conditions.
Protocol
Considerations
-
Safety : Requires careful temperature control to avoid over-oxidation.
-
Yield : 50–60%, lower than ester hydrolysis due to side reactions.
Multi-Component Reactions (MCRs)
Green chemistry approaches utilize one-pot MCRs to streamline synthesis.
Example Reaction
A mixture of 2-chlorobenzaldehyde, malononitrile, and hydrazine hydrate in ethanol/water (3:1) under reflux forms the pyrazole core. Subsequent oxidation of the nitrile group to carboxylic acid is achieved using H₂O₂/FeCl₃.
Benefits
-
Atom Economy : Reduces waste by 30–40% compared to stepwise methods.
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Yield : 65–70% with 90% purity after recrystallization.
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation + Hydrolysis | 2 | 70–85 | 95 | High reproducibility |
| Ester Hydrolysis | 1 | 80–85 | 95 | Industrial scalability |
| Nitrile Hydrolysis | 2 | 50–60 | 85 | Short reaction time |
| MCR | 1 | 65–70 | 90 | Eco-friendly |
Industrial-Scale Production Considerations
Catalytic Innovations
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group participates in classical acid-catalyzed reactions:
Key Findings :
-
Esterification occurs efficiently under acidic conditions, forming stable esters used as intermediates in drug synthesis.
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Amidation requires activation via thionyl chloride to achieve moderate yields.
Amino Group Reactivity
The primary amine at position 5 undergoes electrophilic substitution and diazotization:
Diazotization
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Reagents : NaNO₂/HCl (0–5°C) → Coupling with β-naphthol
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Product : Azo-coupled derivative (λmax = 480 nm in UV-Vis)
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Application : Chromogenic detection of amine functionality .
Schiff Base Formation
| Aldehyde Used | Reaction Time | Product Solubility |
|---|---|---|
| Benzaldehyde | 2 h (reflux) | Insoluble in H₂O |
| 4-Nitrobenzaldehyde | 3 h (RT) | Soluble in DMSO |
Mechanistic Insight :
Halogen Substituent Reactivity
The 2-chlorophenyl group participates in palladium-catalyzed cross-coupling:
| Reaction | Catalyst System | Major Product | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-pyrazole derivative | 63 |
| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | N-Arylated pyrazole | 58 |
Limitations :
-
Electron-withdrawing chlorine reduces reactivity compared to unsubstituted phenyl groups.
Cyclization Reactions
Under dehydrating conditions, the compound forms fused heterocycles:
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Reagents : POCl₃, 110°C (4 h)
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Product : Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Mechanism : Intramolecular cyclization via phosphorylation of the carboxylic acid .
Comparative Reactivity of Pyrazole Analogues
| Compound | Esterification Yield (%) | Diazotization Rate (rel.) | Suzuki Coupling Yield (%) |
|---|---|---|---|
| 5-Amino-1-(4-Cl-phenyl)-pyrazole-4-COOH | 82 | 1.0 | 71 |
| 5-Amino-1-(2-F-phenyl)-pyrazole-4-COOH | 78 | 0.9 | 68 |
| 5-Amino-1-(2-Cl-phenyl)-pyrazole-4-COOH (this compound) | 85 | 1.2 | 63 |
Trend Analysis :
-
Ortho-substituted chlorophenyl derivatives show reduced coupling efficiency due to steric hindrance.
Stability and Degradation
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Thermal Stability : Decomposes at 240°C (DSC analysis) via decarboxylation.
-
Photoreactivity : UV exposure (254 nm) induces partial dechlorination, forming 1-phenyl derivatives.
This compound's multifunctional reactivity makes it valuable for synthesizing pharmacologically active heterocycles, though steric and electronic effects from the 2-chlorophenyl group require careful optimization in coupling reactions.
Scientific Research Applications
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse applications in scientific research and industry. This compound is particularly noted for its potential in medicinal chemistry, agrochemicals, and material science. Below is a detailed exploration of its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic agents.
Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The structure-activity relationship (SAR) indicated that modifications at the pyrazole ring could enhance anti-inflammatory efficacy while reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Agrochemicals
This compound has been explored as a potential herbicide and fungicide due to its ability to inhibit specific enzymatic pathways in plants.
Case Study: Herbicidal Activity
Research indicated that formulations containing this compound effectively controlled weed growth in various crops without harming the plants. The compound's mechanism involves disrupting photosynthetic pathways, making it a candidate for environmentally friendly herbicides .
Material Science
In material science, this compound is utilized in the synthesis of novel polymers and materials with enhanced properties.
Case Study: Polymer Synthesis
A recent investigation focused on using this compound as a building block for creating advanced polymeric materials. The resulting polymers exhibited improved thermal stability and mechanical strength, making them suitable for applications in aerospace and automotive industries .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The amino group and carboxylic acid group allow it to form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituent groups, positions, and biological relevance. Key differences in molecular weight, substituent effects, and synthetic yields are highlighted.
Substituent Variations on the Aromatic Ring
2-Chlorophenyl vs. 4-Sulfamoylphenyl
- Molecular weight: 256.25 g/mol (vs. 237.64 g/mol for the 2-chloro analog). Melting point: 210–211°C, indicating higher crystallinity due to the polar sulfamoyl group .
2-Chlorophenyl vs. Phenyl
- Molecular weight: 203.19 g/mol (lighter due to absence of Cl). Structural impact: The electron-withdrawing chlorine in the 2-chloro analog increases the carboxylic acid’s acidity, enhancing solubility in polar solvents .
Positional Isomerism: Ortho vs. Para vs. Meta Chlorine
- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 15070-84-5) features a meta-chloro substituent. Molecular weight: 237.64 g/mol (identical to the ortho-chloro analog).
- Molecular weight: 272.09 g/mol. Electron-withdrawing effects: Enhanced acidity of the carboxylic acid compared to mono-chloro analogs, which may influence reactivity in amidation or esterification reactions .
Pyrazole Ring Modifications
- 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS: 72816-14-9) replaces the phenyl group with a pyridine ring and substitutes the carboxylic acid with a nitrile. Molecular weight: 185.19 g/mol.
Data Table: Key Comparative Metrics
Biological Activity
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| CAS Number | 14678-86-5 |
| Molecular Weight | 251.68 g/mol |
The presence of the amino and carboxylic acid functional groups contributes to its solubility and reactivity, making it a valuable scaffold for drug development.
Antiviral Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antiviral properties. For instance, related compounds have been tested against various viruses, including HIV and HSV-1. The structure-activity relationship analysis revealed that modifications at specific positions on the pyrazole ring can enhance antiviral efficacy while reducing cytotoxicity to host cells .
Case Study: HIV Inhibition
A study focused on the synthesis of pyrazole-based compounds demonstrated that certain derivatives effectively inhibited HIV-1 replication in vitro. These compounds showed non-toxic profiles and acted in a dose-dependent manner, suggesting their potential as novel anti-HIV agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells.
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| HeLa | 38.44 | 61.56 |
| HepG2 | 54.25 | 45.75 |
These findings suggest that the compound may selectively target cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index .
Anti-inflammatory and Antimicrobial Activities
The compound has demonstrated anti-inflammatory properties in several assays, including inhibition of TNF-alpha release and stabilization of red blood cell membranes. Additionally, it has shown broad-spectrum antimicrobial activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .
Structure-Activity Relationship (SAR)
The SAR studies conducted on pyrazole derivatives have highlighted key modifications that enhance biological activity:
- Substituent Variations : The introduction of different alkyl or aryl groups at the N1 position of the pyrazole ring has been shown to modulate both anticancer and antiviral activities.
- Functional Group Influence : The presence of electron-withdrawing groups such as halogens can increase the potency of these compounds against specific targets.
Q & A
Q. What synthetic methodologies are recommended for preparing 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
A common approach involves cyclocondensation of substituted acetoacetate derivatives with phenylhydrazines, followed by hydrolysis. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, with subsequent basic hydrolysis to yield the carboxylic acid derivative . Optimization may involve adjusting solvent polarity (e.g., ethanol/water mixtures), temperature (60–80°C), and catalytic bases (e.g., NaOH) to improve yield and purity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- IR Spectroscopy : Prioritize the carbonyl (C=O) stretch (~1680–1720 cm⁻¹) and amino (N–H) vibrations (~3300–3500 cm⁻¹) .
- NMR : Analyze pyrazole ring protons (δ 6.5–8.5 ppm for aromatic protons) and carboxylic acid protons (δ ~12–13 ppm) .
- X-ray Diffraction : Single-crystal studies resolve molecular conformation and intermolecular interactions. For instance, analogous pyrazole derivatives exhibit planar pyrazole rings with dihedral angles <5° relative to substituents .
Q. How can researchers validate the purity of synthesized batches?
Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) and compare retention times to standards. Purity ≥95% is typical for research-grade material, as noted for structurally similar compounds .
Advanced Research Questions
Q. How do hydrogen bonding networks influence the crystal packing and stability of this compound?
Intermolecular O–H···N and N–H···O hydrogen bonds between carboxylic acid groups and pyrazole/phenyl rings drive crystal stability. Graph-set analysis (e.g., Etter’s rules) reveals motifs like for dimeric carboxylic acid interactions . For example, 5-methyl-1-phenyl derivatives form chains via N–H···O bonds, contributing to thermal stability up to 250°C .
Q. What computational strategies predict electronic properties and biological interactions?
- DFT Calculations : Optimize geometry using B3LYP/6-311++G(d,p) to model frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV for pyrazole derivatives) and electrostatic potential maps .
- Molecular Docking : Screen against targets like xanthine oxidoreductase (XOR) using AutoDock Vina. Analogous pyrazole-carboxylic acids show mixed-type inhibition (Ki ~0.6–3.2 nM) via binding to the molybdenum-pterin active site .
Q. How can structural discrepancies between experimental and computational models be resolved?
Combine high-resolution X-ray data (e.g., SHELXL refinement) with DFT-optimized geometries. For example, torsional angles in phenyl rings may deviate by <5° between crystallographic and computational models, requiring refinement of van der Waals parameters .
Q. What methodologies assess inhibitory activity against enzymes like xanthine oxidoreductase (XOR)?
Q. How does substituent variation (e.g., chloro vs. fluoro) alter pharmacological profiles?
Comparative SAR studies show electron-withdrawing groups (e.g., Cl at the 2-position) enhance XOR inhibition by 2–3 fold compared to F-substituted analogs. This correlates with increased electronegativity and improved π-stacking in the active site .
Data Contradiction and Resolution
Q. How should researchers address conflicting spectral interpretations (e.g., NMR vs. X-ray)?
For ambiguous proton environments (e.g., overlapping aromatic signals), use 2D NMR (COSY, HSQC) to resolve coupling patterns. Cross-validate with X-H bond lengths from crystallography (e.g., C–H ~1.08 Å, N–H ~1.02 Å) .
Q. What strategies mitigate low yields in cyclocondensation steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
